![molecular formula C12H17NO2 B11897007 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol CAS No. 63095-12-5](/img/structure/B11897007.png)
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol
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Overview
Description
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is a chemical compound with a unique structure that includes a quinoline core substituted with methyl groups and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with oxidizing agents to introduce hydroxyl groups at the 6 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce any oxidized forms back to the diol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- Tetrahydroquinolines are known for their biological activities. They serve as scaffolds for the development of various drugs including analgesics, anticonvulsants, and antipsychotics. The structural motif present in 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives is often associated with significant pharmacological effects .
- Recent studies have indicated that derivatives of tetrahydroquinolines exhibit properties such as anti-inflammatory and anti-cancer activities. For instance, compounds derived from this scaffold have shown promise in treating conditions like Alzheimer's disease and hypertension .
- Antioxidant Properties :
Industrial Applications
- Rubber and Polymer Industries :
- 2,2,4-trimethyl-1,2-dihydroquinoline (a related compound) is used as an antioxidant in rubber formulations. It helps enhance the durability and stability of rubber products by preventing oxidative degradation during processing and service life .
- This application extends to styrene-butadiene and nitrile-butadiene rubbers where it acts to prolong the lifespan of the materials under harsh conditions.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of tetrahydroquinoline derivatives including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline on various cancer cell lines. Results indicated that certain modifications to the tetrahydroquinoline structure significantly enhanced cytotoxicity against breast cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Antioxidant Efficacy
Research evaluated the antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinoline in food preservation. The study demonstrated that incorporating this compound into food products reduced lipid peroxidation significantly compared to control samples without antioxidants .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can exert its effects through pathways that involve oxidative stress reduction and modulation of inflammatory responses. For example, it has been shown to alleviate oxidative stress and NF-κB-mediated inflammation in experimental models .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl groups at positions 6 and 8.
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 6.
8-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a single hydroxyl group at position 8.
Uniqueness
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol is unique due to the presence of two hydroxyl groups, which can enhance its reactivity and potential biological activity compared to similar compounds with fewer hydroxyl groups .
Biological Activity
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6,8-diol (often referred to as HTHQ) is a quinoline derivative that has garnered attention due to its potential biological activities. This compound exhibits various pharmacological properties including antioxidant, anti-inflammatory, and neuroprotective effects. The following sections will delve into its biological activity, supported by research findings and case studies.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- CAS Number : 651735-21-6
- Physical State : Liquid at room temperature
- Melting Point : 36-40 °C
- Boiling Point : 248.1 °C
Antioxidant Activity
HTHQ possesses significant antioxidant properties. A study demonstrated that it effectively reduced levels of lipid oxidation products and protein oxidation products in a rat model of Parkinson's disease. This reduction was associated with decreased oxidative stress markers such as 8-isoprostane and proinflammatory cytokines .
Neuroprotective Effects
HTHQ has been shown to improve motor coordination and brain morphology in models of neurodegenerative diseases. In a specific study focusing on rotenone-induced Parkinsonism in rats, HTHQ treatment resulted in enhanced levels of tyrosine hydroxylase and improved motor functions compared to control groups . The compound's ability to modulate the NF-κB signaling pathway further underscores its neuroprotective potential by mitigating inflammation and oxidative stress .
Anti-inflammatory Properties
The compound has been linked to a reduction in inflammatory responses. In the aforementioned study on Parkinson's disease, HTHQ decreased the expression of NF-κB and myeloperoxidase activity, indicating its role in suppressing inflammation within the central nervous system .
Case Studies
HTHQ acts primarily through its antioxidant capabilities by donating hydrogen atoms to free radicals, thus neutralizing them. This mechanism helps prevent oxidative damage to cellular components. Additionally, it influences various biochemical pathways related to inflammation and neuroprotection.
Comparative Analysis with Other Compounds
Properties
CAS No. |
63095-12-5 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6,8-diol |
InChI |
InChI=1S/C12H17NO2/c1-7-6-12(2,3)13-11-9(7)4-8(14)5-10(11)15/h4-5,7,13-15H,6H2,1-3H3 |
InChI Key |
XFNADDVVMCWBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2O)O)(C)C |
Origin of Product |
United States |
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